molecular formula C11H16N2S B11824514 3-(1-Methylpiperidin-2-yl)pyridine-2(1H)-thione

3-(1-Methylpiperidin-2-yl)pyridine-2(1H)-thione

Cat. No.: B11824514
M. Wt: 208.33 g/mol
InChI Key: RJEMTVBFPQLYSL-UHFFFAOYSA-N
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Description

3-(1-Methylpiperidin-2-yl)pyridine-2(1H)-thione is a heterocyclic compound that features a piperidine ring fused to a pyridine ring with a thione group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpiperidin-2-yl)pyridine-2(1H)-thione typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via condensation reactions with suitable pyridine derivatives.

    Thione Group Introduction: The thione group is introduced by reacting the intermediate compound with sulfur-containing reagents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpiperidin-2-yl)pyridine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-(1-Methylpiperidin-2-yl)pyridine-2(1H)-thione has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-(1-Methylpiperidin-2-yl)pyridine-2(1H)-thione involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in neurotransmission.

    Pathways Involved: It can modulate signaling pathways by binding to active sites or allosteric sites, thereby influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Methylpiperidin-2-yl)pyridine: Lacks the thione group, which affects its reactivity and applications.

    2-(1-Methylpiperidin-2-yl)pyridine-3-thione: Positional isomer with different chemical properties.

Uniqueness

3-(1-Methylpiperidin-2-yl)pyridine-2(1H)-thione is unique due to the presence of the thione group at the 2-position, which imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

3-(1-methylpiperidin-2-yl)-1H-pyridine-2-thione

InChI

InChI=1S/C11H16N2S/c1-13-8-3-2-6-10(13)9-5-4-7-12-11(9)14/h4-5,7,10H,2-3,6,8H2,1H3,(H,12,14)

InChI Key

RJEMTVBFPQLYSL-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1C2=CC=CNC2=S

Origin of Product

United States

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